4-fluorophenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether typically involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene under stirring in acetonitrile at room temperature . This one-pot metal-free protocol yields the desired product in excellent yields (>90%) and is considered efficient and straightforward .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing robust purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-fluorophenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
4-fluorophenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluorophenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and receptors, leading to its observed biological effects . For example, it may inhibit carbonic anhydrase, cholinesterase, or other enzymes, thereby modulating physiological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds also feature a triazole ring and have been studied for their anticancer and enzyme inhibitory properties.
1,3,4-Thiadiazole Derivatives: These compounds are known for their diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
What sets 4-fluorophenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether apart is its unique combination of a triazole ring with a thiadiazole ring, along with the presence of a fluorophenoxy and pyridinyl group. This unique structure enhances its potential for specific biological interactions and therapeutic applications .
Properties
CAS No. |
892675-40-0 |
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Molecular Formula |
C15H10FN5OS |
Molecular Weight |
327.3g/mol |
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10FN5OS/c16-11-1-3-12(4-2-11)22-9-13-18-19-15-21(13)20-14(23-15)10-5-7-17-8-6-10/h1-8H,9H2 |
InChI Key |
OZTZHEQAIWRHDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4)F |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4)F |
Origin of Product |
United States |
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